Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide involves several steps:
Formation of the Intermediate: The initial step involves the reaction of 2-octoxybenzoic acid with thionyl chloride to form 2-octoxybenzoyl chloride.
Amidation: The 2-octoxybenzoyl chloride is then reacted with 4-aminobenzoic acid to form 2-octoxybenzoyl-4-aminobenzoic acid.
Esterification: This intermediate is then esterified with 2-(diethylamino)ethanol to form the final product, this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as mentioned above, but with optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Produces amines and alcohols.
Substitution: Produces substituted amides and esters.
Scientific Research Applications
Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying quaternary ammonium compounds.
Biology: Studied for its effects on cellular processes and membrane interactions.
Medicine: Primarily used in the treatment of IBS and other gastrointestinal disorders due to its antispasmodic properties.
Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes
Mechanism of Action
The compound exerts its effects by blocking calcium channels in smooth muscle cells, leading to muscle relaxation. This action reduces spasms in the gastrointestinal tract, providing relief from symptoms of IBS. The molecular targets include voltage-gated calcium channels and muscarinic receptors .
Comparison with Similar Compounds
Similar Compounds
Hyoscine butylbromide: Another antispasmodic agent used for similar indications.
Dicyclomine: Used to treat IBS and other gastrointestinal disorders.
Mebeverine: A muscle relaxant used to relieve symptoms of IBS
Uniqueness
Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide is unique due to its specific structure, which provides a targeted mechanism of action with fewer side effects compared to other antispasmodic agents. Its long alkyl chain (octoxy group) enhances its lipophilicity, allowing better interaction with lipid membranes and more effective muscle relaxation .
Properties
Molecular Formula |
C29H44BrN2O4+ |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide |
InChI |
InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H/p+1 |
InChI Key |
VWZPIJGXYWHBOW-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.Br |
Origin of Product |
United States |
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